3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid
Overview
Description
3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a methyl and nitro group, and an amino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. The nitro and methyl groups are introduced through nitration and alkylation reactions, respectively. The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, which can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzoic acid moiety.
3-amino-4-nitro-1H-pyrazole: Similar structure but with an amino group instead of a methyl group.
3-methyl-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-[(3-methyl-4-nitro-1H-pyrazol-5-yl)amino]benzoic acid is unique due to the combination of the pyrazole ring with both nitro and amino substituents, as well as the benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6-9(15(18)19)10(14-13-6)12-8-4-2-3-7(5-8)11(16)17/h2-5H,1H3,(H,16,17)(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGXLMLBZPELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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